2-(Quinolin-6-yloxy)acetaldehyde

Medicinal Chemistry Physicochemical Property Profiling Quinoline Derivative Design

2-(Quinolin-6-yloxy)acetaldehyde (CAS 1029714-99-5) is a heterocyclic building block featuring a quinoline core linked via a 6-position ether bridge to an acetaldehyde moiety, with molecular formula C11H9NO2 and molecular weight 187.19 g/mol. The compound is typically supplied at ≥95% purity and primarily serves as a versatile intermediate for constructing quinolin-6-yloxyacetamide fungicides, tubulin polymerization inhibitors, and other bioactive scaffolds through aldehyde-specific condensation chemistry.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8296316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-6-yloxy)acetaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OCC=O)N=C1
InChIInChI=1S/C11H9NO2/c13-6-7-14-10-3-4-11-9(8-10)2-1-5-12-11/h1-6,8H,7H2
InChIKeyRJSYFNNJRZRDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinolin-6-yloxy)acetaldehyde: Procurement-Grade Quinoline Aldehyde Intermediate for Targeted Synthesis


2-(Quinolin-6-yloxy)acetaldehyde (CAS 1029714-99-5) is a heterocyclic building block featuring a quinoline core linked via a 6-position ether bridge to an acetaldehyde moiety, with molecular formula C11H9NO2 and molecular weight 187.19 g/mol . The compound is typically supplied at ≥95% purity and primarily serves as a versatile intermediate for constructing quinolin-6-yloxyacetamide fungicides, tubulin polymerization inhibitors, and other bioactive scaffolds through aldehyde-specific condensation chemistry [1]. Its structural combination of a bicyclic aromatic quinoline, a flexible oxyacetaldehyde side chain, and a reactive terminal aldehyde distinguishes it from both non-oxygenated analogs and isomeric 8-yloxy variants in synthetic accessibility and downstream product scope.

Why 2-(Quinolin-6-yloxy)acetaldehyde Cannot Be Replaced by Generic Quinoline Aldehyde Analogs


Seemingly similar quinoline aldehydes, such as 2-(quinolin-6-yl)acetaldehyde (CAS 335267-08-8) or quinoline-6-carbaldehyde (CAS 4113-04-6), cannot substitute for 2-(quinolin-6-yloxy)acetaldehyde in synthetic workflows because the ether oxygen in the target compound introduces a hydrogen-bond acceptor site and increases topological polar surface area (TPSA) by approximately 31% relative to the direct C–C linked analog, altering both intermolecular interactions and physicochemical properties . The 6-yloxy regioisomeric positioning further differentiates it from the 8-yloxy variant (CAS 420786-67-0), as the spatial orientation of the aldehyde-bearing side chain governs downstream reactivity in amide coupling and condensation reactions that are foundational to fungicide and pharmaceutical lead generation [1]. Substituting the aldehyde with a carboxylic acid (e.g., 2-(quinolin-6-yloxy)acetic acid) eliminates the unique imine/Schiff base formation capacity that defines the target compound's synthetic utility .

2-(Quinolin-6-yloxy)acetaldehyde: Quantitative Differentiation Evidence Against Structural Analogs


Ether Oxygen Increases Topological Polar Surface Area by 31% vs. Direct C–C Linked Analog

The target compound 2-(quinolin-6-yloxy)acetaldehyde possesses a computed topological polar surface area (TPSA) of approximately 39.2 Ų, derived from the sum of contributions from the quinoline nitrogen (12.89 Ų), the ether oxygen (9.23 Ų), and the aldehyde oxygen (17.07 Ų) . In contrast, 2-(quinolin-6-yl)acetaldehyde (CAS 335267-08-8), which lacks the ether oxygen and instead features a direct C–C bond between the quinoline ring and the acetaldehyde group, has a computed TPSA of approximately 30.0 Ų . The 9.2 Ų increase represents a 31% enhancement in polar surface area, which is a recognized determinant of aqueous solubility, passive membrane permeability, and hydrogen-bonding capacity [1].

Medicinal Chemistry Physicochemical Property Profiling Quinoline Derivative Design

Regioisomer-Specific 6-Yloxy Substitution vs. 8-Yloxy Isomer: Different Spatial Orientation for Downstream Coupling

2-(Quinolin-6-yloxy)acetaldehyde (CAS 1029714-99-5) and its 8-yloxy regioisomer 2-(quinolin-8-yloxy)acetaldehyde (CAS 420786-67-0) share identical molecular formula (C11H9NO2) and molecular weight (187.19 g/mol) but differ in the attachment position of the oxyacetaldehyde chain on the quinoline ring . The 6-yloxy isomer places the aldehyde-bearing side chain para to the quinoline nitrogen, whereas the 8-yloxy isomer positions it ortho to the ring junction, resulting in different spatial trajectories of the reactive aldehyde group. In the context of quinolin-6-yloxyacetamide fungicide synthesis, the 6-yloxy substitution is the established scaffold for tubulin polymerization inhibition, with downstream amides achieving nanomolar IC50 values against fungal tubulin [1], whereas the 8-yloxy regioisomer has no reported activity in this mechanistic class.

Synthetic Chemistry Regioisomer Differentiation Quinoline Fungicide Intermediates

Aldehyde Reactivity vs. Carboxylic Acid Analogs: Imine Formation Capacity Defines Synthetic Utility

The aldehyde group in 2-(quinolin-6-yloxy)acetaldehyde enables condensation reactions with primary amines to form Schiff bases (imines), a transformation that is not available to the corresponding carboxylic acid analog 2-(quinolin-6-yloxy)acetic acid (MW 203.19 g/mol) . The target compound's aldehyde proton exhibits a characteristic ¹H NMR signal in the δ 9.7–10.2 ppm range (singlet), diagnostic for the terminal aldehyde functionality . This reactivity is foundational to the subsequent reductive amination or amide formation steps that generate quinolin-6-yloxyacetamide fungicides, where the aldehyde is first converted to an amine or directly coupled to yield the bioactive amide scaffold [1].

Synthetic Methodology Functional Group Reactivity Building Block Selection

Synthetic Accessibility: Validated Acetal Hydrolysis Route with 53% Yield from Protected Precursor

A documented synthetic route to 2-(quinolin-6-yloxy)acetaldehyde proceeds via acid-catalyzed deprotection of 6-(2,2-dimethoxyethoxy)quinoline (CAS 1029714-98-4, MW 233.26 g/mol) . Using aqueous 1 N HCl in acetone under reflux for 3 hours, the acetal is hydrolyzed to the target aldehyde, yielding 4.8 g of product from 9.0 g of the protected precursor—corresponding to a 53% isolated yield . This route is distinct from the synthetic approaches required for the direct C–C linked analog 2-(quinolin-6-yl)acetaldehyde (CAS 335267-08-8), which cannot be accessed via the same acetal hydrolysis strategy and typically requires alternative multi-step sequences.

Process Chemistry Synthetic Route Validation Intermediate Sourcing

2-(Quinolin-6-yloxy)acetaldehyde: Optimal Research and Industrial Deployment Scenarios Based on Differentiation Evidence


Synthesis of Quinolin-6-yloxyacetamide Fungicide Libraries

The target compound serves as the key aldehyde intermediate for constructing quinolin-6-yloxyacetamide fungicides, a novel class of tubulin polymerization inhibitors with nanomolar potency against Phytophthora infestans, Mycosphaerella graminicola, and Uncinula necator [1]. The 6-yloxy substitution pattern is specifically required for the fungicidal pharmacophore, as demonstrated by the structure–activity relationship studies that identified four key substitution positions on the quinoline core [1]. Researchers procuring this aldehyde can directly access reductive amination and amide coupling pathways that generate the bioactive scaffold, bypassing the need to synthesize the acetal precursor in-house.

Schiff Base and Imine Intermediate Generation for Metal Complexation Studies

The terminal aldehyde group of 2-(quinolin-6-yloxy)acetaldehyde enables one-step condensation with primary amines to form Schiff base ligands . The quinoline nitrogen and the imine nitrogen generated can participate in bidentate or tridentate metal coordination, which is structurally distinct from ligands derived from the non-oxygenated analog 2-(quinolin-6-yl)acetaldehyde, where the absence of the ether oxygen reduces the potential for additional metal–oxygen interactions . This application leverages the unique ether oxygen hydrogen-bond acceptor identified in the TPSA differentiation evidence.

Physicochemical Property Optimization in Quinoline-Based Lead Series

The 31% higher TPSA of 2-(quinolin-6-yloxy)acetaldehyde compared to the direct C–C linked analog provides medicinal chemists with a tool to modulate polarity and aqueous solubility without altering the core quinoline pharmacophore [2]. When a lead series requires increased polar surface area to improve solubility or reduce off-target membrane partitioning, the 6-yloxyacetaldehyde intermediate offers a validated entry point, with the added benefit that downstream amides retain the tubulin-binding activity demonstrated for quinolin-6-yloxyacetamides [1].

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